

Application Notes and Protocols for Preclinical Studies of FTY720-C2

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Compound of Interest

Compound Name: FTY720-C2

Cat. No.: B1674170

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Introduction

FTY720 (Fingolimod) is an immunomodulatory drug approved for the treatment of multiple sclerosis.[1][2] Its therapeutic effects are largely attributed to its phosphorylated form, FTY720-phosphate, which acts as a sphingosine-1-phosphate (S1P) receptor modulator.[2][3][4] Beyond its established role in autoimmune diseases, FTY720 has demonstrated significant anti-cancer properties in a variety of preclinical models.[1][5][6][7][8][9] These anti-neoplastic effects are often linked to the non-phosphorylated form of FTY720 and are mediated through mechanisms including the activation of protein phosphatase 2A (PP2A), a key tumor suppressor.[1][5][10][11]

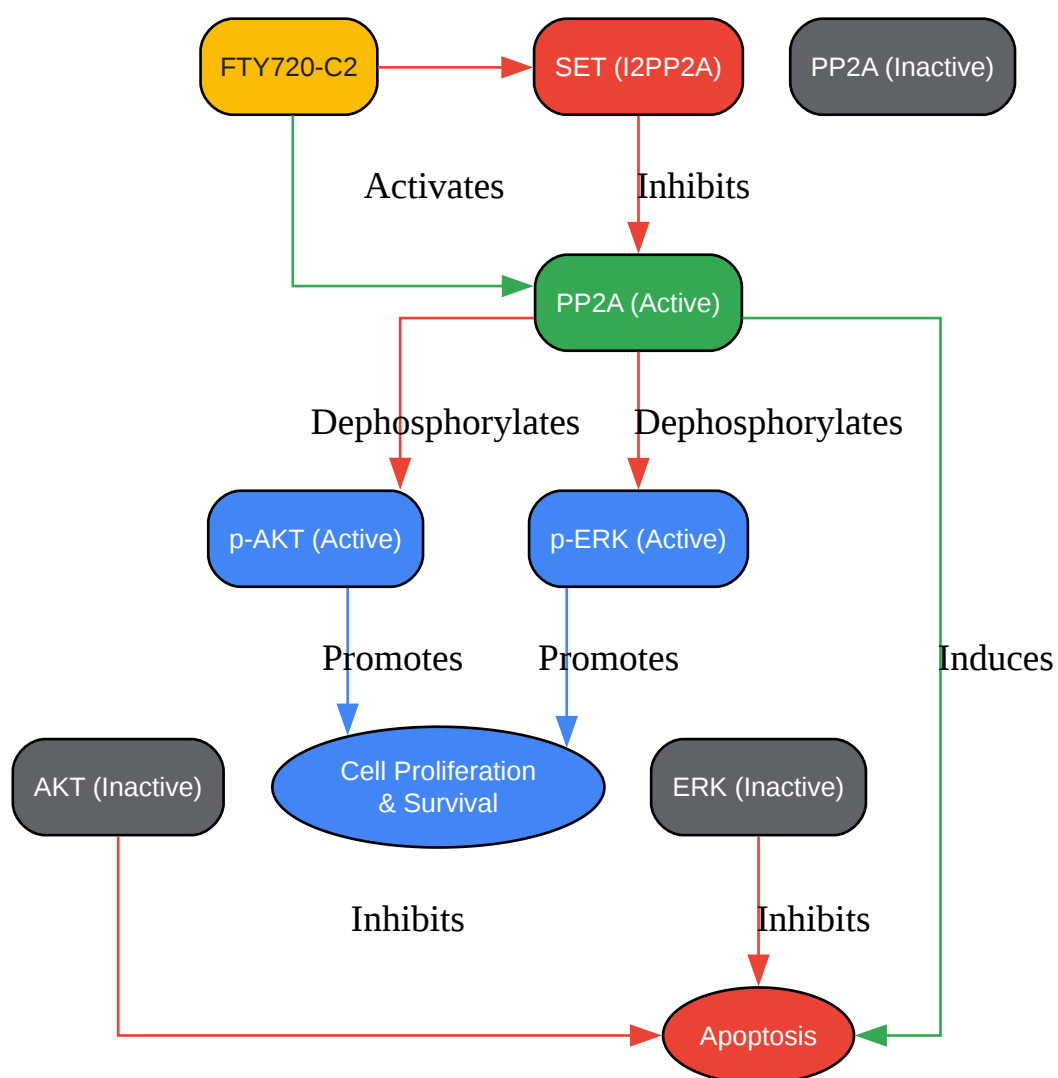
FTY720-C2 is a ceramide analog of FTY720. While specific preclinical data for **FTY720-C2** is emerging, its structural similarity to FTY720 suggests a comparable mechanism of action, primarily centered on the activation of PP2A and modulation of downstream signaling pathways critical for cancer cell survival and proliferation, such as the AKT and ERK pathways.[5] These application notes provide a comprehensive guide for the preclinical experimental design of **FTY720-C2**, drawing upon the extensive research conducted on its parent compound, FTY720.

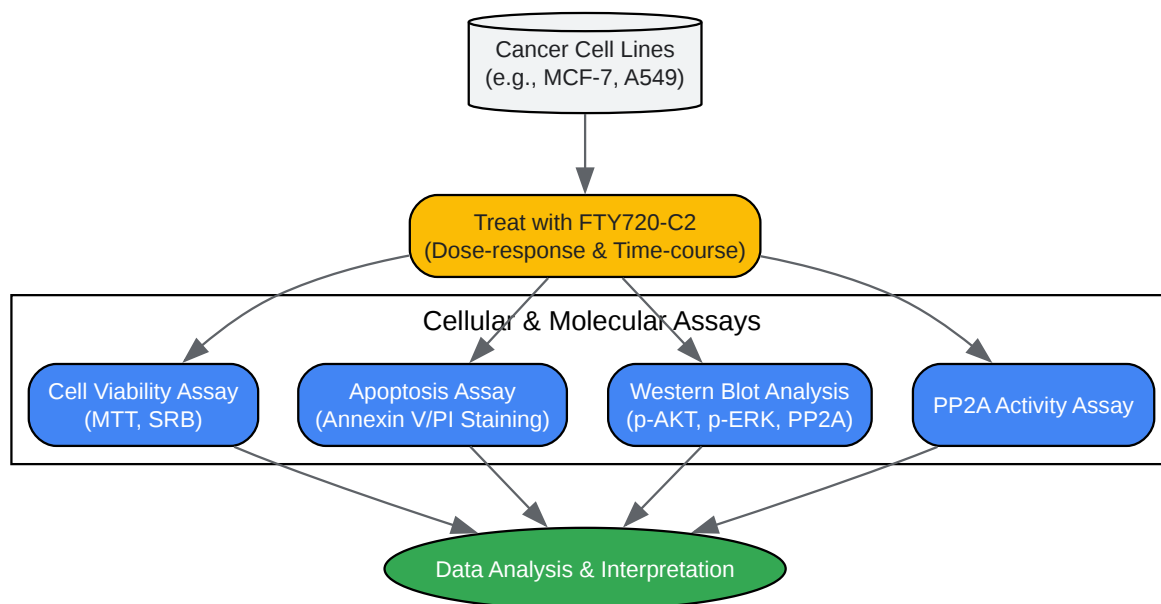
Presumed Mechanism of Action of FTY720-C2

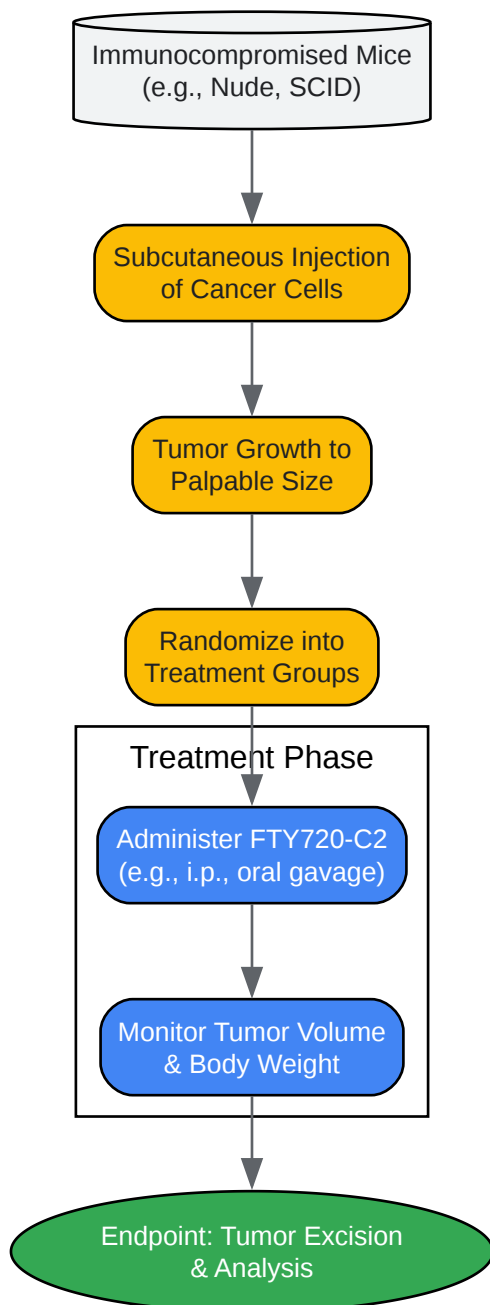
FTY720-C2, as a ceramide analog, is hypothesized to exert its anti-cancer effects through the following mechanisms:

- **PP2A Activation:** FTY720 has been shown to bind to and inhibit the endogenous PP2A inhibitor, SET (also known as I2PP2A), thereby reactivating the tumor-suppressive function of PP2A.[10][12] This leads to the dephosphorylation and inactivation of key oncogenic proteins.
- **Inhibition of Pro-Survival Signaling:** By activating PP2A, **FTY720-C2** is expected to lead to the dephosphorylation and subsequent inactivation of pro-survival kinases such as AKT and ERK1/2.[5]
- **Induction of Apoptosis:** The reactivation of PP2A and inhibition of survival pathways can trigger caspase-dependent or independent apoptosis in cancer cells.[5][9]
- **Modulation of Ceramide Metabolism:** FTY720 can inhibit ceramide synthesis, which may contribute to its biological effects.[13][14][15][16][17]

The following diagram illustrates the proposed signaling pathway for **FTY720-C2** in cancer cells.







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